molecular formula C13H14FNO4 B13339743 cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid CAS No. 2454397-64-7

cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid

Cat. No.: B13339743
CAS No.: 2454397-64-7
M. Wt: 267.25 g/mol
InChI Key: JQGKTZMTJXSICS-UHFFFAOYSA-N
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Description

cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at position 1 and a carboxylic acid moiety at position 2. Fluorination at position 4 enhances metabolic stability and lipophilicity, making this compound valuable in medicinal chemistry as a precursor for peptide mimetics or protease inhibitors .

Properties

IUPAC Name

4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO4/c14-11-7-15(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGKTZMTJXSICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid involves several steps. One common method includes the use of starting materials such as pyrrolidine derivatives and benzyloxycarbonyl chloride. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and benzyloxycarbonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyrrolidine and Piperidine Families

Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Core Structure R1 Substituent R4 Substituent Carboxylic Acid Position Molecular Formula Key Properties/Applications
Target Compound Pyrrolidine Benzyloxycarbonyl Fluorine 3 C₁₃H₁₄FNO₄ Enhanced metabolic stability; Cbz protection
cis-1-Benzyl-4-(Methoxycarbonyl)pyrrolidine-3-carboxylic acid (165036-59-9) Pyrrolidine Benzyl Methoxycarbonyl 3 C₁₄H₁₇NO₄ Ester group (hydrolyzable); benzyl for lipophilicity
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (652971-20-5) Piperidine tert-Butoxycarbonyl Phenyl 3 C₁₇H₂₃NO₄ BOC protection; six-membered ring for conformational flexibility
Key Observations:
  • Cbz vs. BOC Protection : The Cbz group in the target compound is acid-labile, whereas the tert-butoxycarbonyl (BOC) group in the piperidine analog requires strong acids (e.g., TFA) for removal. This impacts synthetic strategies for amine deprotection .
  • Fluorine vs.
  • Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring imposes greater torsional strain than piperidine, affecting conformational preferences in drug design .

Biological Activity

cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid (CAS No. 1269755-11-4) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fluorinated pyrrolidine core, positions it as a candidate for various biological applications, particularly in the realm of drug development.

  • Molecular Formula : C₁₃H₁₄FNO₄
  • Molecular Weight : 267.26 g/mol
  • Purity : ≥ 97%
  • CAS Number : 1269755-11-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor for various enzymes, potentially including dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and insulin regulation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
DPP-IV InhibitionPotential role in managing type II diabetes
Anticancer PropertiesInvestigated for effects on B-cell malignancies
Immune ModulationPotential use in CAR T-cell therapies

Case Studies and Research Findings

  • Dipeptidyl Peptidase IV Inhibition :
    • A study demonstrated that compounds similar to this compound exhibited potent DPP-IV inhibitory activity, which could lead to improved glycemic control in diabetic models. This suggests a promising avenue for therapeutic development in diabetes management .
  • Anticancer Applications :
    • The compound has been explored in the context of chimeric antigen receptor (CAR) T-cell therapies, particularly targeting CD19-positive malignancies. The combination of this compound with immune effector cells has shown enhanced therapeutic efficacy, indicating its potential role in cancer immunotherapy .
  • Pharmacokinetics and Bioavailability :
    • Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, making it a suitable candidate for oral bioavailability studies .

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